Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine
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Overview
Description
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodobenzene with trifluoromethylating agents . Another approach involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl substitution.
2-Chloro-4-(trifluoromethyl)pyridine: Another pyridine derivative with a chloro group in addition to the trifluoromethyl group.
Uniqueness
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is unique due to its specific substitution pattern and the presence of the methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-7-4-6(2-3-13-7)8(9,10)11/h2-4,12H,5H2,1H3 |
InChI Key |
OXXFQQCEJIPIQX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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